molecular formula C14H19ClO9 B561766 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose CAS No. 104013-04-9

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Cat. No.: B561766
CAS No.: 104013-04-9
M. Wt: 366.747
InChI Key: PVHZACAHYMQZEZ-DYPLGBCKSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose can be synthesized through the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Major Products Formed

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is used extensively in scientific research, particularly in glycobiology. Its applications include:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the chlorine atom.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of a chlorine atom.

    1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Similar acetylation pattern but different sugar backbone .

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable reagent in the synthesis of diverse carbohydrate derivatives .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZACAHYMQZEZ-DYPLGBCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721160
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104013-04-9
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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